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Compound of Interest

Compound Name: 3-Hydroxycoumarin

Cat. No.: B191489 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Hydroxycoumarin (also known as 3-hydroxy-2H-1-benzopyran-2-one), a naturally occurring

derivative of coumarin with significant interest in medicinal chemistry and materials science.

This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-

Visible (UV-Vis) spectroscopic data, along with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic

molecules. The ¹H and ¹³C NMR spectra of 3-Hydroxycoumarin provide detailed information

about its proton and carbon framework.

¹H NMR Data
The ¹H NMR spectrum of 3-Hydroxycoumarin in deuterated dimethyl sulfoxide (DMSO-d₆)

exhibits signals corresponding to the aromatic protons and the hydroxyl proton. The chemical

shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-4 7.35 s -

H-5 7.62 d 7.9

H-6 7.32 t 7.6

H-7 7.58 t 7.8

H-8 7.38 d 8.1

3-OH 9.85 br s -

s = singlet, d = doublet, t = triplet, br s = broad singlet

¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The

chemical shifts for 3-Hydroxycoumarin in DMSO-d₆ are detailed below.[1]

Carbon Assignment Chemical Shift (δ, ppm)

C-2 157.3

C-3 141.8

C-4 118.9

C-4a 120.2

C-5 129.5

C-6 124.6

C-7 131.5

C-8 116.5

C-8a 151.8
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-Hydroxycoumarin, typically recorded as a solid dispersion in potassium

bromide (KBr), shows characteristic absorption bands.[1]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3300-3500 (broad) O-H stretch Hydroxyl (-OH)

3050-3150 C-H stretch (aromatic) Aromatic Ring

1680-1720 C=O stretch (lactone) α,β-Unsaturated Lactone

1550-1620 C=C stretch (aromatic) Aromatic Ring

1000-1300 C-O stretch Lactone, Phenol

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for conjugated systems like coumarins. The absorption maxima

(λmax) for 3-Hydroxycoumarin are typically measured in a solvent such as ethanol or

methanol.

Solvent λmax (nm)

Ethanol 298, 310

Methanol 297, 309

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 3-
Hydroxycoumarin.

NMR Spectroscopy
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Instrumentation: A high-field NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a

proton frequency of 300 MHz or higher.

Sample Preparation:

Weigh approximately 5-10 mg of 3-Hydroxycoumarin.

Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include

a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number

of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to

¹H NMR.

IR Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of 3-Hydroxycoumarin with approximately 100-200 mg of dry KBr

powder in an agate mortar and pestle.

Transfer the mixture to a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-

transparent pellet.

Data Acquisition:
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Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy
Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of 3-Hydroxycoumarin of a known concentration (e.g., 1 mg/mL) in

a suitable UV-grade solvent (e.g., ethanol or methanol).

From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in the same solvent.

Data Acquisition:

Fill a quartz cuvette with the solvent to be used as a blank.

Record a baseline spectrum with the blank in both the sample and reference beams.

Replace the blank in the sample beam with the cuvette containing the 3-Hydroxycoumarin
solution.

Scan the spectrum over a range of approximately 200-400 nm to determine the absorption

maxima (λmax).

Spectroscopic Analysis Workflow
The logical flow for the complete spectroscopic characterization of 3-Hydroxycoumarin is

outlined in the following diagram.
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Workflow for Spectroscopic Analysis of 3-Hydroxycoumarin

Sample Preparation

NMR Spectroscopy IR Spectroscopy UV-Vis Spectroscopy

Data Interpretation

3-Hydroxycoumarin Sample

Dissolve in DMSO-d6 Prepare KBr Pellet Dissolve in Ethanol

1H NMR Analysis 13C NMR Analysis

Structural Elucidation

FTIR Analysis UV-Vis Analysis

Click to download full resolution via product page

Caption: Spectroscopic analysis workflow for 3-Hydroxycoumarin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Hydroxycoumarin: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b191489#spectroscopic-data-of-3-hydroxycoumarin-
nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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